3-cyclopentyl-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-2-methylpropanal is an organic compound with the molecular formula C9H16O. It is an aldehyde, characterized by the presence of a terminal carbonyl group. This compound contains a cyclopentyl ring and a methyl group attached to a propanal backbone, making it a branched-chain aldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-cyclopentyl-2-methylpropanal can be synthesized through various methods. One common approach involves the oxidation of primary alcohols. For instance, the oxidation of 3-cyclopentyl-2-methylpropanol using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired aldehyde . Another method involves the ozonization of alkenes followed by oxidative cleavage of the resulting diols .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum in hydrogenation reactions can facilitate the conversion of precursor compounds to the target aldehyde .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: 3-cyclopentyl-2-methylpropanoic acid.
Reduction: 3-cyclopentyl-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclopentyl-2-methylpropanal is valuable in scientific research due to its unique properties. It is used in:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: As a precursor for the synthesis of potential drug candidates.
Flavor and Fragrance Industry: Due to its aldehyde group, it is used in the formulation of flavors and fragrances
Mechanism of Action
The mechanism of action of 3-cyclopentyl-2-methylpropanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attacks. This reactivity is crucial in various organic reactions, including nucleophilic addition and substitution .
Comparison with Similar Compounds
Similar Compounds
- 2-methylpropanal
- 3-methylbutanal
- Cyclopentylmethanol
Uniqueness
3-cyclopentyl-2-methylpropanal is unique due to its branched structure and the presence of both a cyclopentyl ring and a methyl group. This combination imparts distinct chemical properties, making it valuable in specific applications where other aldehydes may not be as effective .
Properties
IUPAC Name |
3-cyclopentyl-2-methylpropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(7-10)6-9-4-2-3-5-9/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCNZXKQYGIDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.